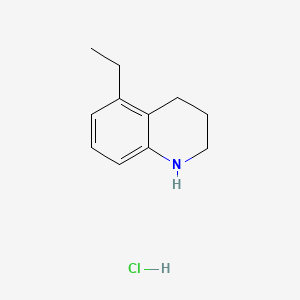

5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride

描述

属性

IUPAC Name |

5-ethyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-9-5-3-7-11-10(9)6-4-8-12-11;/h3,5,7,12H,2,4,6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIWHNWJMMBUQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CCCNC2=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction enables the formation of dihydroisoquinoline intermediates through cyclodehydration of β-phenylethylamides. While traditionally used for synthesizing 1-substituted derivatives, modifications to the starting material could introduce ethyl groups at the C5 position. For example, substituting 3-ethylbenzaldehyde in place of 3,5-dichlorobenzaldehyde (as described in) may yield intermediates amenable to subsequent hydrogenation and acidification.

Catalytic Hydrogenation of Quinoline

Direct hydrogenation of 5-ethylquinoline over palladium or platinum catalysts under acidic conditions represents a straightforward route. However, regioselectivity challenges and over-reduction risks necessitate precise control of temperature and hydrogen pressure, as demonstrated in the debenzylation step of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride synthesis.

Detailed Synthetic Procedures

Schiff Base Formation and Reduction

A patent describing the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride provides a adaptable framework:

-

Schiff Base Formation : React 3-ethylbenzaldehyde with ammonia to form the corresponding imine.

-

Reduction : Treat the imine with sodium borohydride in the presence of a Lewis acid (e.g., anhydrous CaCl₂) to yield the secondary amine.

-

Cyclization : Subject the amine to acid-catalyzed ring closure, followed by reduction to saturate the heterocycle.

Carboxylation and Decarboxylation

The insertion of a carboxyl group followed by decarboxylation offers a pathway to introduce ethyl groups. A patent detailing carboxylation using CO₂ and butyllithium could be modified:

-

Benzyl Protection : Protect the amine with benzyl bromide in DMF/K₂CO₃.

-

Carboxylation : Treat with butyllithium and CO₂ in tetrahydrofuran (THF) with TMEDA.

-

Decarboxylation : Thermally remove the carboxyl group under acidic conditions, potentially introducing ethyl via subsequent alkylation.

Optimization of Reaction Parameters

Key variables influencing yield and purity include temperature, catalyst loading, and solvent selection. Data from analogous syntheses highlight critical trends:

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC purity >99% with single impurities <0.2% is achievable, as demonstrated in the final steps of 5,7-dichloro analogs. Retention times and peak symmetry should be compared against authentic standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for the target compound should display:

-

Aromatic protons : Singlet at δ 7.52 ppm (C8-H, analogous to).

-

Ethyl group : Triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 2.4–2.6 ppm, CH₂).

Industrial Scalability and Cost Considerations

The patented methods emphasize cost-effective, scalable processes:

化学反应分析

Types of Reactions

5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the tetrahydroquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can have different biological and chemical properties .

科学研究应用

Medicinal Chemistry

5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride exhibits significant pharmacological potential. Tetrahydroquinolines are recognized for their diverse biological activities, making them valuable in drug development. The compound's structure allows it to interact with various biological targets.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives possess antimicrobial properties. For instance, studies have shown that certain tetrahydroquinolines exhibit activity against both bacterial and fungal pathogens. This suggests that 5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride could serve as a lead compound for developing new antimicrobial agents .

Antidepressant and Anticonvulsant Effects

The structural motif of tetrahydroquinolines is associated with antidepressant and anticonvulsant activities. Compounds in this class have been investigated for their ability to modulate neurotransmitter systems, particularly in the treatment of mood disorders and epilepsy . The specific effects of 5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride in these contexts remain to be fully elucidated but warrant further exploration.

Synthetic Methodologies

The synthesis of 5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride can be achieved through various methods that emphasize its versatility in organic chemistry.

Domino Reactions

Recent advancements in synthetic approaches highlight the utility of domino or tandem reactions for creating complex tetrahydroquinoline structures efficiently. These methods involve multiple reaction steps occurring sequentially without isolating intermediates, which can enhance yield and reduce time . The application of such methodologies to synthesize 5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride could streamline its production for research and pharmaceutical purposes.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for the rapid generation of tetrahydroquinoline derivatives. This approach offers improved reaction rates and yields compared to traditional heating methods . Utilizing microwave technology could facilitate the efficient synthesis of 5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride in laboratory settings.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic strategies associated with tetrahydroquinoline derivatives:

作用机制

The mechanism of action of 5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variants: Ethyl, Methyl, Methoxy, and Chloro Derivatives

The biological and physicochemical properties of tetrahydroquinoline derivatives are heavily influenced by substituent type and position. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

- Electron Effects : Chloro substituents (e.g., 7-Chloro derivative) introduce electron-withdrawing effects, which could alter metabolic stability or binding affinity .

- Hazards : Methoxy derivatives (e.g., 5-Methoxy) exhibit higher acute toxicity warnings (H302) compared to alkyl-substituted analogs .

生物活性

5-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity through various studies and findings in the literature.

Overview of Tetrahydroquinolines

Tetrahydroquinolines are a class of compounds known for their pharmacological potential. They exhibit a range of biological activities including anti-inflammatory, analgesic, and neuroprotective effects. The structural variations in tetrahydroquinolines significantly influence their biological properties.

Biological Activities

1. Cholinergic Activity

Recent studies have highlighted the cholinergic activity of tetrahydroquinoline derivatives. For instance, hybrid compounds containing tetrahydroquinoline moieties have shown significant inhibition of cholinesterases (AChE and BChE), which are crucial in neurodegenerative disorders like Alzheimer's disease. One study reported that certain hybrids exhibited IC50 values as low as 4.24 µM against AChE, indicating strong inhibitory potential .

2. Antinociceptive Effects

Research involving various tetrahydroquinoline derivatives has demonstrated antinociceptive properties comparable to morphine. In vivo assays indicated that some compounds displayed significant pain-relieving effects through mechanisms involving opioid receptors .

3. Antioxidant Properties

The antioxidant activity of 5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride has been investigated in several studies. These compounds showed the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting a protective role against oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroquinolines is heavily influenced by their structural features. Modifications at various positions on the tetrahydroquinoline ring can enhance or diminish their pharmacological effects. For example, substituents at the N-position and variations in the ethyl group have been shown to affect both potency and selectivity towards specific biological targets .

Case Study 1: Inhibition of Cholinesterases

A series of synthesized tetrahydroquinoline-isoxazole hybrids were evaluated for their cholinesterase inhibition capabilities. The most effective compound demonstrated a selectivity index favoring AChE over BChE, which is crucial for therapeutic applications in Alzheimer's disease management .

Case Study 2: Analgesic Activity

In a comparative study of various tetrahydroquinoline derivatives, 5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride was found to exhibit analgesic activity significantly lower than morphine but still noteworthy among its analogs . The study utilized the warm water tail withdrawal test to assess pain relief efficacy.

Data Summary

| Compound | IC50 (µM) | Activity | Notes |

|---|---|---|---|

| 5-Ethyl-1,2,3,4-tetrahydroquinoline | 4.24 | AChE Inhibition | High selectivity index against BChE |

| Various THQ Derivatives | Varies | Antinociceptive | Comparable to morphine |

| Tetrahydroquinoline Hybrids | <15 | Cholinesterase Inhibition | Effective against neurodegenerative disorders |

常见问题

Advanced Research Question

- Ethyl Group Position : Substituents at C-5 (vs. C-6 or C-7) alter steric interactions with receptors. ’s methyl analogs show reduced D receptor affinity compared to ethyl derivatives .

- Hydrochloride Salt vs. Free Base : Enhanced solubility of the salt may improve bioavailability but reduce membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。